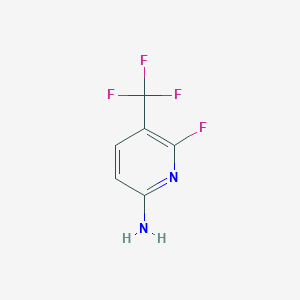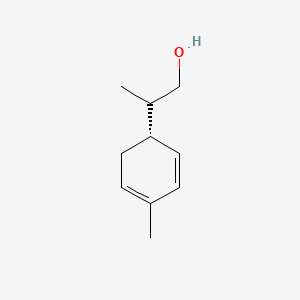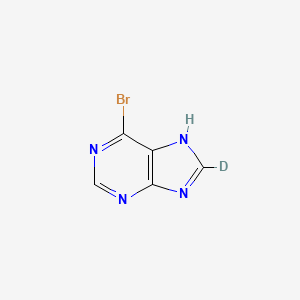
6-Bromopurine-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d involves the bromination of purine derivatives. One common method includes the reaction of purine with bromine in the presence of a suitable solvent like acetic acid or water. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are substituted purines where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学研究应用
6-Bromopurine-d has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Bromopurine-d involves its interaction with nucleic acids and proteins. It can act as an inhibitor of nucleoside deoxyribosyltransferase-I, an enzyme involved in nucleic acid metabolism . This interaction can disrupt the normal function of nucleic acids, leading to various biological effects.
相似化合物的比较
6-Chloropurine: Similar in structure but contains a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom and has different reactivity compared to 6-Bromopurine.
Uniqueness: 6-Bromopurine-d is unique due to its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts .
属性
分子式 |
C5H3BrN4 |
|---|---|
分子量 |
200.01 g/mol |
IUPAC 名称 |
6-bromo-8-deuterio-7H-purine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D |
InChI 键 |
CTGFGRDVWBZYNB-MICDWDOJSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1)C(=NC=N2)Br |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
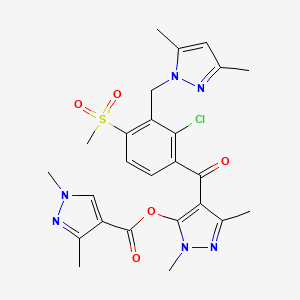
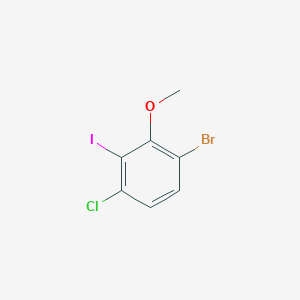
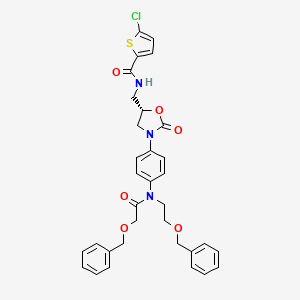

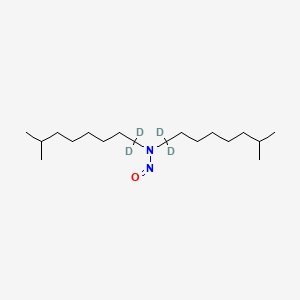

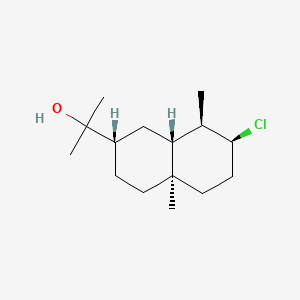
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
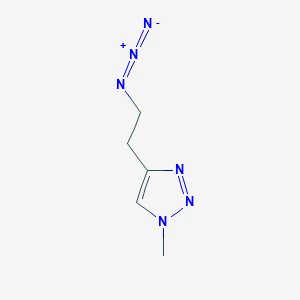
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
